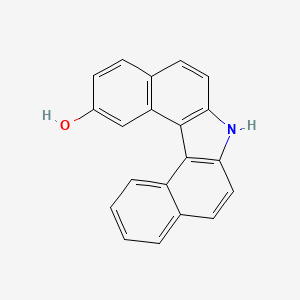![molecular formula C11H10O2S2 B14447153 [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid CAS No. 79631-31-5](/img/structure/B14447153.png)
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid is an organic compound that features a benzene ring substituted with an ethenyl group and a carbothioyl group, which is further attached to a sulfanyl acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid typically involves the reaction of 4-ethenylbenzene with a carbothioyl chloride derivative in the presence of a base to form the intermediate product. This intermediate is then reacted with a sulfanyl acetic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This can lead to the modulation of enzymatic activity, disruption of microbial cell walls, or inhibition of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Methylbenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Chlorobenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Nitrobenzene-1-carbothioyl)sulfanyl]acetic acid
Uniqueness
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for the development of novel materials and therapeutic agents.
Propriétés
Numéro CAS |
79631-31-5 |
|---|---|
Formule moléculaire |
C11H10O2S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-(4-ethenylbenzenecarbothioyl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10O2S2/c1-2-8-3-5-9(6-4-8)11(14)15-7-10(12)13/h2-6H,1,7H2,(H,12,13) |
Clé InChI |
BIMANRCEHYGYMN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C(=S)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


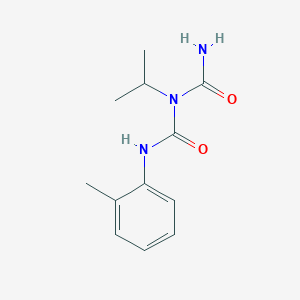
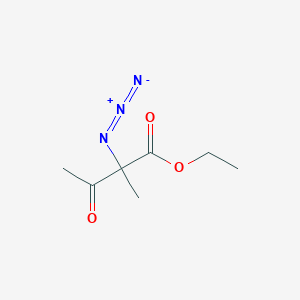
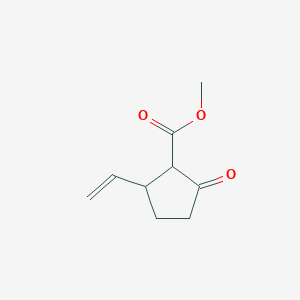
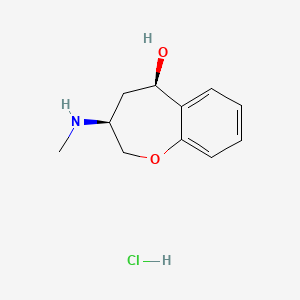
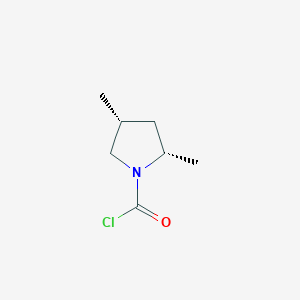
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
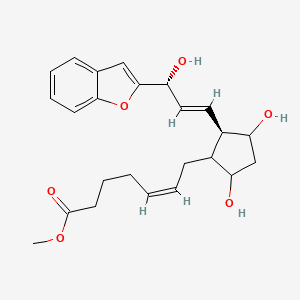
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
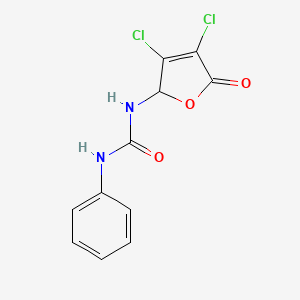
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

